4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzodioxole ring, a trifluoromethyl group, and a tetrahydrothieno[2,3-b]pyridine core, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the tetrahydrothieno[2,3-b]pyridine core: This involves the reaction of appropriate thiophene derivatives with amines under specific conditions.
Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The final step involves coupling the synthesized intermediates using reagents like palladium catalysts to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the benzodioxole and trifluoromethyl phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide involves:
Molecular Targets: It targets specific enzymes such as kinases and proteases.
Pathways Involved: It interferes with signaling pathways that regulate cell growth and apoptosis, making it effective in inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
- 4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide enhances its lipophilicity and metabolic stability, making it more effective in biological systems compared to similar compounds without this group.
Properties
Molecular Formula |
C23H17F3N2O4S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H17F3N2O4S/c1-11-19-15(12-5-6-16-17(7-12)32-10-31-16)9-18(29)28-22(19)33-20(11)21(30)27-14-4-2-3-13(8-14)23(24,25)26/h2-8,15H,9-10H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
FARXSTDFGPOTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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